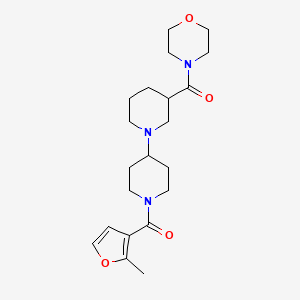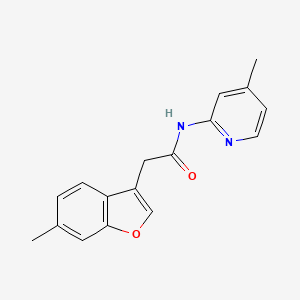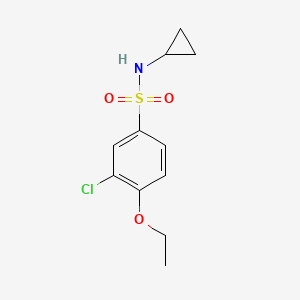
1-methylphenazine 5-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methylphenazine 5-oxide (MPO) is a heterocyclic compound that has been extensively studied in the field of biochemistry and pharmacology. It is a redox-active molecule that can undergo reversible oxidation and reduction reactions. MPO has been found to play a crucial role in various biological processes, such as electron transfer, enzyme catalysis, and signal transduction.
Wirkmechanismus
The mechanism of action of 1-methylphenazine 5-oxide involves its ability to undergo reversible oxidation and reduction reactions. 1-methylphenazine 5-oxide can act as an electron donor or acceptor in redox reactions, which makes it an important molecule in biological processes such as respiration and photosynthesis.
Biochemical and Physiological Effects:
1-methylphenazine 5-oxide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells. Additionally, 1-methylphenazine 5-oxide has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-methylphenazine 5-oxide in lab experiments is its redox activity, which makes it a versatile molecule for studying various biological processes. However, one of the limitations of using 1-methylphenazine 5-oxide is its potential toxicity, which can affect the accuracy of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-methylphenazine 5-oxide. One potential area of research is the development of 1-methylphenazine 5-oxide-based biosensors for detecting environmental pollutants and toxins. Another area of research is the use of 1-methylphenazine 5-oxide in the development of novel antimicrobial and anticancer drugs. Additionally, further studies are needed to investigate the potential side effects and toxicity of 1-methylphenazine 5-oxide in vivo.
Conclusion:
In conclusion, 1-methylphenazine 5-oxide is a redox-active molecule that has been extensively studied for its potential applications in various fields of science. Its ability to undergo reversible oxidation and reduction reactions makes it a versatile molecule for studying various biological processes. However, further research is needed to fully understand the potential applications and limitations of 1-methylphenazine 5-oxide in different areas of science.
Synthesemethoden
The synthesis of 1-methylphenazine 5-oxide can be achieved through several methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 1-methylphenazine with an oxidizing agent such as hydrogen peroxide or potassium permanganate. Microbial fermentation, on the other hand, involves the use of microorganisms such as Streptomyces griseus to produce 1-methylphenazine 5-oxide.
Wissenschaftliche Forschungsanwendungen
1-methylphenazine 5-oxide has been extensively studied for its potential applications in various fields of science. In biochemistry, 1-methylphenazine 5-oxide has been used as a redox probe to study the electron transport chain in mitochondria. In pharmacology, 1-methylphenazine 5-oxide has been found to exhibit antimicrobial and anticancer properties. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
IUPAC Name |
1-methyl-5-oxidophenazin-5-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-9-5-4-8-12-13(9)14-10-6-2-3-7-11(10)15(12)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSUFVWLIXTKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=[N+](C3=CC=CC=C3N=C12)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylphenazine 5-oxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{5-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}-3-methylbenzoate](/img/structure/B5302905.png)
![ethyl 4-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5302912.png)
![4-(4-benzyl-1-piperazinyl)-6-ethyl-2-methylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5302915.png)

![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]methionine](/img/structure/B5302925.png)

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5302958.png)


![2-(2-methoxy-4-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}phenoxy)acetamide](/img/structure/B5302974.png)

![1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5302997.png)
![1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5303007.png)
